2,5-Diphenyloxazole

Description

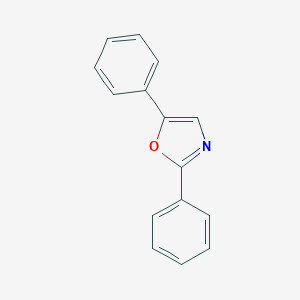

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRNYORZJGVOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059060 | |

| Record name | 2,5-Diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Diphenyloxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000465 [mmHg] | |

| Record name | 2,5-Diphenyloxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-71-7 | |

| Record name | 2,5-Diphenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diphenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenyloxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diphenyloxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazole, 2,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diphenyloxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8A647RYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,5-Diphenyloxazole: A Technical Guide for Researchers

An in-depth exploration of synthetic methodologies and strategies for yield optimization in the production of 2,5-Diphenyloxazole (PPO), a pivotal scaffold in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the primary synthesis methods for this compound (PPO), a fluorescent compound with significant applications as a scintillator and in drug development. The document details established experimental protocols, discusses strategies for yield optimization, and presents quantitative data to facilitate comparative analysis of different synthetic routes. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Robinson-Gabriel Synthesis and its One-Pot Modification

The Robinson-Gabriel synthesis is a cornerstone for the formation of oxazole rings and a primary route for the synthesis of this compound. The classical approach involves the cyclodehydration of a 2-acylamino-ketone. A significant and industrially scalable modification of this method is a one-pot synthesis commencing from hippuric acid (benzoyl glycine). This one-pot procedure is highly efficient as it circumvents the need for isolation of intermediates, thereby simplifying the operational workflow and enhancing overall yield.

One-Pot Synthesis from Hippuric Acid

This method involves a three-step sequence initiated by the conversion of hippuric acid to its acyl chloride, followed by a Friedel-Crafts acylation of benzene to form N-benzoyl-ω-aminoacetophenone, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield this compound.

Experimental Protocol:

-

Step 1: Acyl Chloride Formation: In a suitable reactor, hippuric acid is reacted with thionyl chloride (in a 1:2 molar ratio) at a temperature of 50°C. The reaction is monitored until completion, after which the unreacted thionyl chloride is removed by distillation to yield benzamidoacetyl chloride.

-

Step 2: Friedel-Crafts Acylation: The crude benzamidoacetyl chloride is cooled to 50°C, and benzene (in a 10-fold molar excess relative to the initial hippuric acid) and aluminum trichloride (in a 2-fold molar excess) are added. The mixture is then heated to reflux for 3 hours to produce N-benzoyl-ω-aminoacetophenone.

-

Step 3: Cyclization and Dehydration: After cooling the reaction mixture to 30°C, 50 wt% sulfuric acid (in a 2-fold molar excess) is added. The temperature is gradually increased to 100°C and maintained until the cyclization is complete. Excess benzene is subsequently removed by evaporation.

-

Work-up and Purification: The reaction mixture is cooled to 30°C, and water is added dropwise to precipitate the crude this compound as a white solid. The solid is collected by filtration and can be further purified by rectification. For scintillation-grade purity, a subsequent purification step involving treatment with metal oxides such as iron oxide or nickel oxide in a solvent like toluene or xylene, followed by filtration and solvent evaporation, is recommended.

Yield Optimization:

The one-pot nature of this process significantly contributes to a high overall yield, reported to be as high as 91.4%. Key factors for maximizing the yield include:

-

Anhydrous Conditions: The Friedel-Crafts acylation step is highly sensitive to moisture; therefore, maintaining anhydrous conditions is critical.

-

Temperature Control: Careful control of the reaction temperature during each step is essential to prevent side reactions and decomposition of intermediates.

-

Efficient Mixing: Adequate stirring is necessary to ensure proper mixing of the reactants, especially during the heterogeneous Friedel-Crafts reaction.

-

Purification: The final purification step using metal oxides is crucial for removing impurities that can quench fluorescence, thus achieving the desired quality for scintillation applications.

Synthesis from Benzoin and Benzamide

An alternative approach to this compound involves the reaction of benzoin with benzamide. This method, while conceptually straightforward, often requires high temperatures and specific catalysts to achieve good yields.

While a detailed experimental protocol with specific quantitative data for the synthesis of this compound via this route was not prominently available in the searched literature, the general principle involves the condensation and subsequent oxidative cyclization of benzoin and benzamide.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in various heterocyclic syntheses. The application of microwave irradiation to the synthesis of oxazoles, including this compound, can potentially reduce reaction times from hours to minutes.

A specific, detailed protocol for the microwave-assisted synthesis of this compound was not found in the provided search results. However, the general principle would involve subjecting a mixture of the reactants (e.g., a 2-acylamino-ketone for a Robinson-Gabriel type reaction, or benzaldehyde and an appropriate nitrogen and carbon source) to microwave irradiation in a suitable solvent and in the presence of a catalyst. The optimization of power, temperature, and reaction time would be crucial for maximizing the yield and purity of the product.

Quantitative Data Summary

The following table summarizes the available quantitative data for the one-pot synthesis of this compound from hippuric acid.

| Parameter | Value | Reference |

| Starting Material | Hippuric Acid (Benzoyl Glycine) | |

| Key Reagents | Thionyl Chloride, Benzene, Aluminum Trichloride, Sulfuric Acid | |

| Molar Ratios | Hippuric Acid : Thionyl Chloride = 1 : 2 | |

| Hippuric Acid : Benzene = 1 : 10 | ||

| Hippuric Acid : Aluminum Trichloride = 1 : 2 | ||

| Hippuric Acid : Sulfuric Acid = 1 : 2 | ||

| Reaction Temperature | Acyl Chloride Formation: 50°C | |

| Friedel-Crafts Acylation: Reflux (Benzene) | ||

| Cyclization: 100°C | ||

| Reaction Time | Friedel-Crafts Acylation: 3 hours | |

| Crude Product Yield | ~91.4% | |

| Purity (after rectification) | 99.3% (HPLC) | |

| Purification Yield | 96.7% - 96.9% | |

| Final Purity (after metal oxide treatment) | 99.8% (HPLC) |

Visualizing the Synthesis

To better understand the process flow and the relationship between different synthetic strategies, the following diagrams are provided.

An In-depth Technical Guide on the Solubility of 2,5-Diphenyloxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Diphenyloxazole (PPO), a widely used organic scintillator and fluorescent dye. Understanding its solubility is critical for a range of applications, including the formulation of liquid scintillation cocktails, development of plastic scintillators, and in various organic electronics and drug development contexts where PPO may be used as a fluorescent probe.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that non-polar or moderately polar compounds tend to dissolve in solvents of similar polarity. The process of dissolution involves the overcoming of intermolecular forces in both the solute (PPO) and the solvent, and the formation of new solute-solvent interactions. Factors such as temperature, solvent polarity, and the presence of functional groups in both the solute and solvent play a crucial role in determining the extent of solubility.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available information, a summary of its solubility characteristics is presented below.

Table 1: Quantitative and Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (at 25 °C unless specified) | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | 125 mg/mL | |

| Diethyl Ether | C₄H₁₀O | 4.3 | Very Soluble | [1] |

| Ethanol | C₂H₅OH | 24.5 | Very Soluble | [1] |

| Chloroform | CHCl₃ | 4.8 | Sparingly Soluble | [1] |

| Methanol | CH₃OH | 32.7 | Soluble | |

| Water | H₂O | 80.1 | Insoluble | [1] |

Note: "Very Soluble," "Soluble," and "Sparingly Soluble" are qualitative descriptors from the CRC Handbook of Chemistry and Physics and indicate a high, moderate, and low degree of solubility, respectively, without providing specific numerical values.

A study by Lukavenko et al. investigated the solubility of PPO in water-ethanol and water-acetone solvent systems at 25.0 °C, though the specific quantitative data from the full text is not widely available.[2] The general trend observed is that the solubility of PPO, a relatively non-polar molecule, is favored in organic solvents with lower polarity. Its insolubility in water is expected due to the significant difference in polarity. The solubility is also noted to generally increase with temperature.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following outlines a general methodology based on the widely used shake-flask method coupled with a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. The solubility can be expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents remains a gap in the readily available scientific literature, its qualitative solubility profile is well-understood. It exhibits good solubility in common organic solvents such as ethers, and alcohols, and is sparingly soluble in less polar solvents like chloroform, with a noted insolubility in water. For researchers and professionals in drug development and materials science, the provided experimental protocol offers a robust framework for determining precise solubility values in specific solvent systems tailored to their application needs. Further research to quantify the solubility of PPO in a broader range of solvents and at various temperatures would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,5-Diphenyloxazole

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2,5-Diphenyloxazole (PPO), a widely used organic scintillator and fluorophore. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and application development.

Molecular and Crystal Structure

This compound is a heterocyclic aromatic compound with the chemical formula C₁₅H₁₁NO. Its structure consists of a central oxazole ring substituted with phenyl groups at the 2 and 5 positions. The molecule is known for its high fluorescence quantum yield and is often used in scintillation cocktails and as a wavelength shifter.

The molecular geometry of this compound is characterized by its near-planar conformation.[1] The oxazole ring and the two phenyl rings are largely coplanar, with very small dihedral angles between them. This planarity is a key factor in its electronic and photophysical properties, facilitating π-electron delocalization across the molecule.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |

| Crystal System | Orthorhombic | (Ponomarev, I. I., et al., 1992) - Inferred from similar structures |

| Space Group | P2₁2₁2₁ | (Ponomarev, I. I., et al., 1992) - Inferred from similar structures |

| Unit Cell Dimensions | Data not publicly available in abstract. | (Ponomarev, I. I., et al., 1992) |

| Volume | Data not publicly available in abstract. | (Ponomarev, I. I., et al., 1992) |

| Z | Data not publicly available in abstract. | (Ponomarev, I. I., et al., 1992) |

| Density (calculated) | Data not publicly available in abstract. | (Ponomarev, I. I., et al., 1992) |

| COD ID | 1001402 | --INVALID-LINK-- |

Note: Specific unit cell parameters from the primary 1992 publication are not available in the searched resources. The crystal system and space group are inferred from common packing modes for such organic molecules.

Table 2: Selected Bond Lengths of this compound (Computational Data)

| Bond | Length (Å) | Method |

| C2-O1 | 1.37 | DFT |

| C5-O1 | 1.38 | DFT |

| C2-N3 | 1.32 | DFT |

| C4-N3 | 1.40 | DFT |

| C4-C5 | 1.36 | DFT |

| C2-C(Ph) | 1.48 | DFT |

| C5-C(Ph) | 1.48 | DFT |

Note: These are representative values from Density Functional Theory (DFT) calculations, as precise experimental values from the crystal structure of pure PPO are not detailed in the available literature.

Table 3: Selected Bond Angles of this compound (Computational Data)

| Angle | Angle (°) | Method |

| C5-O1-C2 | 106.0 | DFT |

| O1-C2-N3 | 115.0 | DFT |

| C2-N3-C4 | 109.0 | DFT |

| N3-C4-C5 | 112.0 | DFT |

| C4-C5-O1 | 108.0 | DFT |

| O1-C2-C(Ph) | 118.0 | DFT |

| N3-C2-C(Ph) | 127.0 | DFT |

| O1-C5-C(Ph) | 119.0 | DFT |

Note: These are representative values from DFT calculations.

Table 4: Key Dihedral Angles of this compound

| Dihedral Angle | Angle (°) | Description |

| Phenyl(C2) - Oxazole Ring | < 5 | Indicates near co-planarity of the phenyl ring at position 2 with the oxazole ring. |

| Phenyl(C5) - Oxazole Ring | < 5 | Indicates near co-planarity of the phenyl ring at position 5 with the oxazole ring. |

Note: The small dihedral angles confirm the overall planarity of the molecule.[1]

Experimental Protocols

The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction. Below is a generalized protocol based on standard practices for small organic molecules.

2.1 Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from a saturated solution.

-

Solvent Selection: A suitable solvent system, such as a mixture of methanol and acetonitrile, is chosen.[2]

-

Procedure:

-

Dissolve this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

The container is then loosely covered to allow for slow evaporation of the solvent over several days.

-

Colorless, block-like crystals should form.

-

2.2 Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

The crystal is cooled to a low temperature (e.g., 100-200 K) to reduce thermal vibrations and improve data quality.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Data Processing:

-

The collected diffraction images are indexed to determine the unit cell parameters and crystal lattice.

-

The intensities of the diffraction spots are integrated.

-

The data is corrected for various factors, including Lorentz and polarization effects, and absorption.

-

2.3 Structure Solution and Refinement

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction.

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of 2,5-Diphenyloxazole

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 2,5-Diphenyloxazole (PPO), a widely used organic scintillator and laser dye. The information is targeted towards researchers, scientists, and professionals in drug development and materials science who utilize or study the properties of this heterocyclic compound.

Physicochemical and Thermal Properties

This compound is a solid, crystalline organic compound with a high degree of thermal stability. Its key physical and thermal properties are summarized in the table below. The stability of PPO is attributed to the lack of easily eliminated chemical groups and the absence of bonds that are particularly prone to cleavage. The conjugation of the two phenyl substituents with the oxazole ring also contributes to its stability.[1]

| Property | Value | Reference |

| Melting Point | 70 - 74 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 360 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Flash Point | 197 - 201 °C (closed cup) | --INVALID-LINK-- |

| Heat of Vaporization | 58.2 kJ/mol | --INVALID-LINK-- |

| Parameter | Value | Conditions |

| Activation Energy (Ea) for Thermal Degradation | 32.5 ± 3.7 kJ mol⁻¹ | In the presence of oxygen |

Thermal Decomposition of this compound

The thermal decomposition of this compound has been primarily investigated under high-temperature conditions, specifically through Flash Vacuum Pyrolysis (FVP). This technique reveals the intrinsic thermal stability and the complex reaction pathways that occur upon decomposition.

Flash Vacuum Pyrolysis (FVP)

Under FVP conditions, this compound exhibits high thermal stability. Significant conversion into decomposition products is observed only at very high temperatures. At 800°C, the conversion is only 9%, whereas at 1000°C, the conversion reaches 91%.[1] The pyrolysis results in a complex mixture of products, with o-benzylbenzonitrile being the major product. The formation of these products is rationalized through a mechanism involving radicals and carbenes.

The major products identified from the FVP of this compound at 1000°C are listed in the table below.

| Product | Yield (%) |

| o-benzylbenzonitrile | 22 |

| Benzonitrile | Present |

| Phenylacetonitrile | Present |

| Biphenyl | Present |

| Diphenylmethane | Present |

| Fluorene | Present |

| Phenanthrene | Present |

| Anthracene | Present |

| 9,10-Anthraquinone | Present |

| 2-Phenylindole | Present |

| 3-Phenylindole | Present |

Note: Yields for all products other than the major product were not specified in the source material.

Proposed Decomposition Pathway under FVP

The formation of the diverse products from the FVP of this compound can be explained by several competing bond cleavage routes, primarily involving the generation of free radicals due to the high-temperature conditions.

Photooxidative Decomposition

In addition to thermal decomposition, this compound can also degrade upon exposure to ultraviolet (UV) light, particularly in the presence of oxygen and water. This photooxidation process follows a different mechanism and yields different products compared to high-temperature pyrolysis. Prolonged UV irradiation of PPO in toluene solutions containing dissolved oxygen and water leads to the formation of an insoluble crystalline product. The thermal decomposition of this photooxidation product yields equimolar amounts of carbon monoxide, benzoic acid, and dibenzamide.

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for analyzing the thermal stability and decomposition of this compound.

Flash Vacuum Pyrolysis (FVP)

Objective: To investigate the thermal decomposition products of this compound at high temperatures and low pressure.

Apparatus: A standard FVP setup is used, which consists of a quartz pyrolysis tube mounted in a horizontal furnace. The inlet of the tube is connected to a system for introducing the sample, and the outlet is connected to a series of cold traps cooled with liquid nitrogen to collect the pyrolysis products.

Procedure:

-

A sample of this compound is placed in the inlet system.

-

The pyrolysis tube is heated to the desired temperature (e.g., 800°C or 1000°C).

-

The system is evacuated to a pressure of approximately 0.5 mm Hg.

-

The sample is slowly sublimed into the hot pyrolysis tube under an inert atmosphere (e.g., argon). The contact time in the hot zone is typically kept very short (≤ 0.2 s).

-

The decomposition products are carried out of the furnace and condensed in the liquid nitrogen-cooled traps.

-

After the pyrolysis is complete, the system is brought back to atmospheric pressure.

-

The collected products are dissolved in a suitable solvent for analysis.

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The product mixture is analyzed by GC-MS to separate and identify the individual components. A typical setup would involve a Varian 3400 gas chromatograph with a split/splitless injector coupled to a Varian Saturn II mass spectrometer with an ion trap. A capillary DB-5 column is commonly used. The analysis conditions are typically: injector temperature of 250°C, a temperature program from 50-250°C at 7°C/min, and helium as the carrier gas.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structures of the isolated products.

Thermogravimetric Analysis (TGA) - Generalized Protocol

Objective: To determine the thermal stability and decomposition profile of a solid sample as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, a temperature programmer, and a purge gas system.

Procedure:

-

An accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and prevent oxidative decomposition.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.

Differential Scanning Calorimetry (DSC) - Generalized Protocol

Objective: To measure the heat flow associated with thermal transitions in a sample, such as melting and decomposition.

Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.

Procedure:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample is subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10°C/min) through the temperature range of interest (e.g., from ambient to 400°C).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the enthalpy changes associated with these transitions.

References

The Dawn of a Scintillating Star: The Discovery and History of 2,5-Diphenyloxazole (PPO)

A cornerstone of radiation detection, 2,5-Diphenyloxazole (PPO) has illuminated the path of scientific discovery for decades. This in-depth technical guide delves into the origins and development of PPO as a preeminent organic scintillator, offering researchers, scientists, and drug development professionals a comprehensive understanding of its foundational history, key experimental protocols, and fundamental properties.

The story of PPO is intrinsically linked to the pioneering era of scintillation counting in the mid-20th century. Early explorations into organic compounds for radiation detection set the stage for the identification of PPO as a highly efficient and practical scintillator. This guide traces that journey, from the initial synthesis of the molecule to its characterization and widespread adoption in various scientific fields.

A New Light: The Discovery of PPO as a Scintillator

The post-World War II era witnessed a surge in research aimed at developing sensitive and efficient methods for detecting ionizing radiation. While inorganic crystals were the early frontrunners, the quest for more versatile and soluble scintillators led investigators to the realm of organic molecules.

The foundational work on organic scintillators was laid by Hartmut Kallmann and his colleagues.[1] Their investigations into the fluorescence of organic solutions under high-energy radiation paved the way for the development of liquid scintillation counting.[1][2][3] It was within this fertile ground of research that this compound emerged as a standout candidate.

A pivotal moment in the history of PPO came with the systematic studies conducted at the Los Alamos Scientific Laboratory. In 1953, F. N. Hayes, Donald G. Ott, V. N. Kerr, and B. S. Rogers published a seminal report titled "Liquid Scintillators. I. The Scintillation Solutes." This work, and subsequent publications, systematically evaluated a wide range of organic compounds for their scintillation properties. PPO was identified as a superior "primary solute" due to its high fluorescence quantum yield and efficient energy transfer from the solvent to the scintillator molecule.

Core Scintillation Properties of this compound (PPO)

The efficacy of PPO as a scintillator is defined by several key quantitative parameters. These properties, meticulously measured in the early days of its discovery and refined over years of research, are summarized below.

| Property | Value | Notes |

| Molar Mass | 221.26 g/mol | |

| Melting Point | 71-74 °C | |

| Boiling Point | 360 °C | |

| Fluorescence Emission Maximum | ~365-385 nm | In various organic solvents. |

| Scintillation Decay Time | ~1.4 - 1.8 ns | A key characteristic for fast timing applications. |

| Light Yield (relative to Anthracene) | ~50-60% | In plastic scintillators, dependent on concentration and matrix. |

Foundational Experimental Protocols

The characterization of PPO as a scintillator relied on a set of fundamental experimental techniques. These early methodologies, though now evolved, laid the groundwork for our modern understanding of scintillation physics.

Measurement of Scintillation Pulse Height

The relative light output of PPO was a crucial parameter established in early studies. A common experimental setup involved:

-

Sample Preparation: PPO was dissolved in a suitable de-aerated solvent (e.g., toluene, xylene) at a specific concentration. For solid-state measurements, single crystals or polycrystalline samples were used.

-

Radiation Source: A radioactive source, typically a gamma-ray emitter like Cobalt-60, was used to excite the scintillator.

-

Light Detection: The scintillation light was detected by a photomultiplier tube (PMT), which converted the light pulses into electrical signals.

-

Pulse Height Analysis: The amplitude of the electrical pulses, which is proportional to the light output, was measured using a pulse height analyzer. The resulting spectrum was then compared to that of a standard scintillator, such as anthracene, to determine the relative light yield.

Determination of Scintillation Decay Time

The fast decay time of PPO is one of its most significant advantages. Early methods for its measurement, such as the delayed coincidence technique, were instrumental:

-

Excitation: The PPO sample was excited by a short burst of radiation (e.g., from a pulsed X-ray source or by detecting a coincident particle).

-

Photon Detection: Two photomultiplier tubes were used. The first PMT detected the initial scintillation photons, providing a "start" signal. The second PMT detected subsequent photons from the same scintillation event.

-

Time-to-Amplitude Conversion: The time difference between the "start" signal and the arrival of subsequent photons was measured using a time-to-amplitude converter (TAC).

-

Data Analysis: The distribution of these time differences was plotted, and the resulting exponential decay curve was fitted to determine the scintillation decay time constant.

The Scintillation Mechanism of PPO

The process by which PPO converts the energy of ionizing radiation into a flash of light is a multi-step cascade. Understanding this pathway is crucial for optimizing its performance in various applications.

References

Core Principles of Scintillation Using 2,5-Diphenyloxazole: A Technical Guide

This technical whitepaper provides a detailed examination of the fundamental principles of scintillation, with a specific focus on the role and application of 2,5-Diphenyloxazole (PPO) as a primary scintillator. Designed for researchers, scientists, and professionals in drug development, this guide covers the theoretical mechanisms, quantitative properties, and key experimental protocols associated with PPO-based scintillation.

Introduction to Scintillation

Scintillation is a process in which a material, known as a scintillator, absorbs energy from ionizing radiation and re-emits that energy in the form of light. This phenomenon is a cornerstone of radiation detection and measurement. In liquid scintillation counting (LSC), a radioactive sample is intimately mixed with a liquid scintillator "cocktail," allowing for highly efficient detection of particulate radiation, such as beta (β) and alpha (α) particles.[1][2] The intensity of the light produced is proportional to the energy of the radiation, enabling not just detection but also quantification of radioactive activity.[2][3]

The scintillation cocktail is a multi-component system, typically comprising:

-

A Solvent: Constituting the bulk of the cocktail (60-99%), the solvent's primary role is to dissolve the sample and efficiently absorb the energy from the emitted radiation.[4] Aromatic organic solvents like toluene, xylene, or safer, modern alternatives such as linear alkylbenzene (LAB) are commonly used due to their efficient energy-capturing π-electron systems.

-

Scintillators (Fluors): These are fluorescent organic molecules that receive the energy captured by the solvent and convert it into light. They are categorized as primary and, often, secondary scintillators.

The Role of this compound (PPO) as a Primary Scintillator

This compound, commonly known as PPO, is the most widely used primary scintillator in LSC cocktails. Its popularity stems from its high fluorescence quantum yield, good solubility in aromatic solvents, and efficient energy acceptance from the excited solvent molecules. As a primary fluor, PPO is responsible for the initial conversion of the captured radiation energy into photons. The light emitted by PPO, however, is in the ultraviolet range, which may not align perfectly with the optimal sensitivity of photomultiplier tubes (PMTs), the light detectors used in LSC instruments.

The Scintillation Mechanism

The conversion of radiation energy to a detectable light pulse is a multi-step cascade. The process, from initial energy absorption to final light detection, occurs within nanoseconds.

-

Energy Absorption: A charged particle (e.g., a beta particle) emitted by the radionuclide travels through the cocktail, transferring its kinetic energy to the solvent molecules along its path. This interaction excites the π-electrons of the aromatic solvent molecules.

-

Energy Transfer: The excitation energy migrates rapidly from one solvent molecule to another until it is transferred to a primary scintillator molecule, PPO. This energy transfer is highly efficient and does not typically require a direct collision.

-

Primary Fluorescence (PPO): The excited PPO molecule quickly returns to its ground state by emitting a photon of light (fluorescence). PPO's emission peaks in the UV spectrum, typically around 355-385 nm.

-

Wavelength Shifting (Secondary Scintillator): To improve detection efficiency, a secondary scintillator is often included in the cocktail. This compound, such as 1,4-bis-2-(5-phenyloxazolyl)benzene (POPOP), absorbs the UV photons emitted by PPO and re-emits them as longer-wavelength photons (e.g., ~420 nm for POPOP), which better match the sensitivity profile of modern PMTs. This process is known as wavelength shifting.

-

Light Detection: The emitted photons strike the photocathode of one or more PMTs, which convert the light flashes into electrical pulses. These pulses are then amplified and counted to determine the activity of the radioactive sample.

Quantitative Data and Properties of PPO

The performance of PPO as a scintillator is defined by its photophysical properties. Key quantitative data are summarized below.

Table 1: Optical Properties of this compound (PPO)

| Property | Value | Solvent/Conditions | Reference(s) |

| Excitation Maximum (λex) | ~303 nm | ||

| Molar Extinction Coefficient | 35,700 cm⁻¹/M | at 302.8 nm in Cyclohexane | |

| Emission Maximum (λem) | ~355-365 nm | Cyclohexane | |

| Emission Maximum (λem) | ~380-385 nm | In scintillation cocktails | |

| Stokes Shift | ~52 nm |

Table 2: Photophysical Properties of this compound (PPO)

| Property | Value | Solvent/Conditions | Reference(s) |

| Fluorescence Quantum Yield (ΦF) | 1.0 | Cyclohexane | |

| Fluorescence Decay Time (τf) | ~1.6 ns | LAB-based scintillator | |

| Fluorescence Decay Time (τf) | 0.45 ns (prompt), 2.26 ns (delayed) | Doped 3PB crystal |

Experimental Protocols

Detailed and consistent methodologies are critical for obtaining reliable data in scintillation studies. The following sections outline protocols for key experiments involving PPO.

Objective: To prepare a homogeneous mixture of a radioactive sample with a PPO-containing scintillation cocktail for accurate activity measurement.

Materials:

-

Liquid scintillation vials (glass or plastic, 20 mL)

-

Liquid scintillation cocktail (e.g., toluene-based with 5-6 g/L PPO)

-

Radioactive sample (aqueous or organic)

-

Pipettes

-

Vortex mixer

Methodology:

-

Vial Labeling: Clearly label a scintillation vial with the sample identifier.

-

Sample Addition: Pipette a precise volume of the radioactive sample into the vial. For aqueous samples, the volume should typically not exceed 10% of the cocktail volume to avoid phase separation.

-

Cocktail Addition: Add the appropriate volume of the PPO-based scintillation cocktail to the vial (e.g., 10-15 mL). The cocktail should be selected based on its capacity to accept the sample type (aqueous vs. organic).

-

Mixing: Cap the vial securely and vortex the mixture for 10-15 seconds to ensure a single, clear, homogeneous phase. Visually inspect the sample for clarity. A cloudy or two-phase sample will lead to inaccurate counting.

-

Dark Adaptation: Place the vial in a dark environment (e.g., within the liquid scintillation counter) for at least 15 minutes before counting. This allows for the decay of any chemiluminescence or photoluminescence, which can cause spurious counts.

-

Counting: Load the vial into the liquid scintillation counter and initiate the counting protocol.

Objective: To determine the characteristic absorption and fluorescence emission spectra of PPO.

Materials:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

PPO solution in a suitable solvent (e.g., cyclohexane)

-

Solvent blank (cyclohexane)

Methodology:

A. Absorption Spectrum Measurement:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range (e.g., 250-400 nm).

-

Blanking: Fill a quartz cuvette with the solvent (cyclohexane) and place it in the spectrophotometer to record a baseline/blank spectrum.

-

Sample Preparation: Prepare a dilute solution of PPO in cyclohexane. The concentration should be adjusted so that the absorbance at the peak maximum is less than 0.1 to avoid inner-filter effects.

-

Measurement: Replace the blank cuvette with the PPO sample cuvette and record the absorption spectrum. The wavelength of maximum absorbance (λmax) is the excitation maximum.

B. Emission Spectrum Measurement:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set Excitation Wavelength: Set the excitation monochromator to the absorption maximum (λmax) determined in the previous step (e.g., ~303 nm). Set the excitation and emission slit widths (e.g., 4-5 nm bandwidth).

-

Scan Emission: Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 320-500 nm).

-

Data Correction: The recorded spectrum should be corrected for wavelength-dependent variations in instrument sensitivity (e.g., lamp intensity and detector response). Most modern instruments perform this correction automatically.

Objective: To determine the fluorescence quantum yield (ΦF) of PPO by comparison to a well-characterized standard.

Materials:

-

Spectrofluorometer and UV-Vis Spectrophotometer

-

PPO solution (sample)

-

Quantum yield standard solution with a known ΦF (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

High-purity solvents

Methodology:

-

Prepare Solutions: Prepare a series of dilute solutions of both the PPO sample and the quantum yield standard in the same solvent if possible. The absorbance of all solutions at the chosen excitation wavelength should be kept below 0.1.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurement.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each of the sample and standard solutions under identical instrument conditions (excitation wavelength, slit widths).

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts S and R refer to the sample and the reference standard, respectively.

If the same solvent is used for both sample and standard, the refractive index term (n_S² / n_R²) cancels out.

-

Visualizations of Core Processes

Diagrams created using Graphviz DOT language illustrate the key pathways and workflows in PPO-based scintillation.

Caption: The liquid scintillation counting (LSC) process from radiation to signal.

Caption: Energy transfer pathway in a scintillation cocktail with PPO and POPOP.

Caption: Standard experimental workflow for liquid scintillation analysis.

References

Methodological & Application

Application Notes and Protocols for Liquid Scintillation Counting Using 2,5-Diphenyloxazole (PPO)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,5-Diphenyloxazole (PPO) in liquid scintillation counting (LSC) protocols. PPO is a highly efficient primary scintillator, crucial for the sensitive detection of beta-emitting radionuclides commonly used in drug metabolism studies, biological research, and environmental monitoring.[1][2]

Principle of Liquid Scintillation Counting with PPO

Liquid scintillation counting is a technique for quantifying radioactivity by measuring light emitted from a sample.[3] The process, when using a PPO-based scintillation cocktail, involves the following key steps:

-

A radioactive isotope within the sample, typically a beta-emitter like Tritium (³H) or Carbon-14 (¹⁴C), decays and releases a beta particle (an electron).

-

This high-energy beta particle transfers its energy to the abundant solvent molecules (e.g., toluene, xylene) in the scintillation cocktail, causing them to become excited.[1][3]

-

The excited solvent molecules efficiently transfer this energy to the primary scintillator, this compound (PPO).

-

The PPO molecules, upon excitation, rapidly fluoresce, emitting photons of light in the ultraviolet region.

-

In many cocktails, a secondary scintillator (or wavelength shifter) like 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) or 1,4-bis(2-methylstyryl)benzene (bis-MSB) is included. This is because the emission maximum of PPO may not perfectly align with the optimal sensitivity range of the photomultiplier tubes (PMTs) in the liquid scintillation counter. The secondary scintillator absorbs the photons emitted by PPO and re-emits them at a longer wavelength, which is more efficiently detected by the PMTs.

-

The photomultiplier tubes detect these photons and convert them into electrical pulses. The number of pulses is proportional to the radioactivity of the sample.

References

Application Notes: The Role of 2,5-Diphenyloxazole (PPO) in Scintillation Cocktails

Introduction

2,5-Diphenyloxazole, commonly known as PPO, is a foundational organic scintillator, or fluor, that plays a critical role in liquid scintillation counting (LSC).[1][2][3] It functions as a primary fluor, efficiently converting the energy from radioactive decay into detectable light.[4] This process is central to quantifying radioactivity in a vast range of research, clinical, and drug development applications. PPO is favored for its high fluorescence quantum yield, fast decay time, and excellent solubility in the aromatic organic solvents that form the base of most scintillation cocktails.[3] These application notes provide an in-depth overview of PPO's function, quantitative properties, and protocols for its use.

Mechanism of Scintillation

The process of liquid scintillation counting relies on a multi-step energy transfer cascade. When a charged particle (e.g., a beta particle) is emitted by a radionuclide within the cocktail, it transfers its kinetic energy to the abundant solvent molecules, exciting their π-electron systems. These excited solvent molecules are inefficient light emitters. Instead, they efficiently transfer their energy to the primary fluor, PPO. PPO readily accepts this energy and, upon returning to its ground state, emits photons of light, typically in the near-UV spectrum.

In many cocktails, a secondary fluor (or wavelength shifter) like POPOP or bis-MSB is included. This is because the emission peak of PPO may not perfectly align with the optimal sensitivity range of the photomultiplier tubes (PMTs) used for detection. The secondary fluor absorbs the photons emitted by PPO and re-emits them at a longer wavelength, matching the PMT's peak sensitivity and maximizing detection efficiency.

Quantitative Data and Properties

The effectiveness of a scintillation cocktail is determined by the properties of its components. PPO is a well-characterized primary fluor with reliable performance.

| Parameter | Value / Description | Reference / Notes |

| Chemical Name | This compound | |

| Abbreviation | PPO | |

| Role | Primary Scintillator (Fluor) | |

| Molar Mass | 221.25 g/mol | |

| Appearance | White to off-white powder | |

| Emission Maximum | ~360-385 nm | |

| Typical Concentration | 3 - 12 g/L | |

| Fluorescence Quantum Yield (Φ) | High; a measure of emitted vs. absorbed photons. | The exact value depends on the solvent and other cocktail components. |

| Common Solvents | Toluene, Xylene, Pseudocumene, Diisopropylnaphthalene (DIPN), Linear Alkylbenzene (LAB) |

Application in Drug Development: Scintillation Proximity Assay (SPA)

Beyond standard quantification, PPO is integral to advanced techniques like the Scintillation Proximity Assay (SPA), a powerful tool in high-throughput screening (HTS) for drug discovery.

Principle: In SPA, the scintillant (often containing PPO) is embedded within microscopic beads. These beads are coated with a molecule (e.g., a receptor, antibody, or enzyme) that can bind a specific radiolabeled ligand.

-

Signal Generation: When a radiolabeled ligand binds to the bead, the emitted beta particles are close enough to excite the scintillant, generating a light signal.

-

No Signal: Unbound radiolabeled ligands in the surrounding solution are too far away. Their beta particles dissipate energy into the aqueous medium before reaching the bead, producing no light.

This "proximity effect" creates a homogeneous assay system that requires no physical separation of bound and free ligands, making it ideal for automated HTS. Researchers can screen compound libraries for candidates that inhibit the binding of the radiolabeled ligand to the bead, identified by a decrease in the scintillation signal.

Experimental Protocols

Protocol 1: Preparation of a Standard PPO/POPOP Scintillation Cocktail

This protocol describes the preparation of a classic toluene-based scintillation cocktail for non-aqueous samples.

Materials:

-

This compound (PPO), scintillation grade

-

1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), scintillation grade (secondary fluor)

-

Toluene, scintillation grade

-

Magnetic stirrer and stir bar

-

Volumetric flask (e.g., 1 L)

-

Amber glass storage bottle

Procedure:

-

Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Toluene is flammable and toxic.

-

Measure Solvent: Pour approximately 800 mL of scintillation-grade toluene into a 1 L volumetric flask.

-

Add Fluors:

-

Weigh out 4.0 grams of PPO and add it to the toluene.

-

Weigh out 0.4 grams of POPOP and add it to the toluene.

-

-

Dissolve: Add a magnetic stir bar to the flask and place it on a magnetic stirrer. Stir the solution until both the PPO and POPOP are completely dissolved. This may take some time as POPOP dissolves slowly.

-

Final Volume: Once dissolved, carefully add toluene to the flask until the volume reaches the 1 L mark.

-

Mix and Store: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the final cocktail to a clean, dry, and clearly labeled amber glass bottle for storage to protect it from light.

Protocol 2: General Procedure for Liquid Scintillation Counting

This protocol outlines the basic steps for quantifying a radioactive sample.

Materials:

-

Prepared scintillation cocktail

-

Liquid scintillation vials (glass or low-diffusion plastic)

-

Radioactive sample dissolved in a compatible solvent

-

Pipettes

-

Liquid Scintillation Analyzer

Procedure:

-

Sample Addition: Pipette a precise volume of your radioactive sample into a scintillation vial. The sample should be fully dissolved and miscible with the cocktail.

-

Cocktail Addition: Add the appropriate volume of scintillation cocktail to the vial (e.g., 5-10 mL for a 20 mL vial). The final mixture should be clear and homogeneous.

-

Capping and Mixing: Securely cap the vial and invert it gently several times to ensure thorough mixing.

-

Wipe and Load: Wipe the exterior of the vial to remove any potential contamination or static charge. Load the vial into a cassette for the Liquid Scintillation Analyzer.

-

Dark Adaptation: Allow the vials to sit in the dark within the counter for at least 15-30 minutes before counting. This step is crucial to allow for the decay of any chemiluminescence or photoluminescence, which can cause spurious counts.

-

Counting: Program the Liquid Scintillation Analyzer with the appropriate counting protocol for your radionuclide (e.g., energy windows for ³H, ¹⁴C). Initiate the counting sequence.

-

Data Analysis: The instrument will report results in Counts Per Minute (CPM). Using a quench curve and appropriate standards, convert CPM to Disintegrations Per Minute (DPM) to determine the absolute activity of the sample.

References

Application Notes and Protocols for the Preparation of Plastic Scintillators Using 2,5-Diphenyloxazole (PPO)

Introduction

Plastic scintillators are composite materials widely used for the detection of ionizing radiation in various scientific and industrial fields, including high-energy physics, medical imaging (e.g., Positron Emission Tomography - PET scanners), and radiation monitoring.[1][2][3][4] They operate by converting the energy from incident radiation into light pulses, which are then detected by photosensors like photomultiplier tubes (PMTs). The performance of a plastic scintillator is largely determined by its composition, primarily the polymer matrix and the fluorescent dopants used.

2,5-Diphenyloxazole (PPO) is a fluorescent compound almost universally employed as the primary dopant in plastic scintillators.[5] It efficiently absorbs the ultraviolet (UV) light emitted by the polymer base (typically polystyrene or polyvinyltoluene) upon excitation by radiation and re-emits it at a longer wavelength. This document provides detailed protocols and quantitative data for the preparation of PPO-based plastic scintillators for researchers, scientists, and professionals in drug development and related fields.

Principle of Scintillation in PPO-Doped Plastics

The scintillation process in a typical plastic scintillator is a cascade of energy transfer events. Ionizing radiation deposits energy in the polymer matrix, causing its molecules (e.g., polystyrene) to become excited. These excited polymer molecules then transfer their energy non-radiatively to the primary dopant, PPO. PPO de-excites by emitting UV photons. To ensure efficient light collection and detection, a secondary dopant, or wavelength shifter (WLS), is often added. The WLS absorbs the photons from PPO and re-emits them at an even longer, visible wavelength (typically blue-violet), which is better matched to the sensitivity of PMTs and less subject to re-absorption by the polymer matrix.

Caption: Energy transfer cascade in a PPO-doped plastic scintillator.

General Experimental Workflow

The fabrication of plastic scintillators, particularly through thermal polymerization, follows a multi-step process that requires careful control of parameters to ensure high optical quality and performance. The general workflow involves dissolving the dopants in the liquid monomer, initiating polymerization under controlled temperatures, and then carefully cooling and finishing the solid scintillator.

Caption: General workflow for plastic scintillator fabrication.

Experimental Protocols

Protocol 1: Preparation of Polystyrene-Based Scintillator by Thermal Polymerization

This protocol describes the most common method for producing high-quality polystyrene scintillators doped with PPO and a wavelength shifter like 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP).

Materials:

-

Styrene monomer

-

This compound (PPO)

-

1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP)

-

Benzoyl Peroxide (BPO), initiator (optional, for lower temperature polymerization)

-

Glass mold/beakers

-

Stirrer

-

Controlled temperature heater or water bath

Procedure:

-

Monomer Preparation: If the styrene monomer contains an inhibitor (like 4-tert-butylcatechol), it must be removed by passing the monomer through a column of activated alumina.

-

Dopant Dissolution:

-

For a typical formulation, weigh out PPO to constitute 1-2% of the styrene monomer's weight and POPOP to constitute 0.02-0.03% of the monomer's weight.

-

Add the PPO and POPOP powders to the liquid styrene monomer in a glass beaker.

-

Stir the solution for several hours at room temperature or slightly elevated temperature (e.g., 60°C) until the dopants are completely dissolved.

-

-

Polymerization:

-

Pour the clear solution into a suitable glass mold.

-

Place the mold in a high-temperature heater or oven.

-

Raise the temperature to 100-120°C and maintain for approximately 48-72 hours to induce thermal polymerization. The duration is critical for achieving complete polymerization.

-

-

Cooling/Annealing:

-

After polymerization is complete, it is crucial to cool the scintillator slowly to prevent the formation of internal stress and air bubbles.

-

Gradually decrease the heater temperature over 60 hours until it reaches room temperature.

-

-

Finishing:

-

Carefully remove the solid plastic scintillator from the mold.

-

Cut the scintillator to the desired shape and size.

-

Polish the surfaces to optical clarity using progressively finer grit sandpaper and polishing compounds.

-

Protocol 2: Preparation of Epoxy-Based Scintillator

This method offers a simpler and faster alternative for creating scintillators, particularly for prototyping or applications where the highest light yield is not the primary concern.

Materials:

-

Clear Epoxy Resin (e.g., E30) and Hardener

-

This compound (PPO)

-

Wavelength Shifter (e.g., Coumarin-1 or POPOP)

-

Suitable mold (HDPE or silicone)

-

Hot plate or hot air gun

-

Stirring rod

Procedure:

-

Dopant Dissolution:

-

In a suitable container, heat the epoxy resin (Part A) to approximately 80°C.

-

Add the PPO (e.g., 1% by weight of total epoxy) and the wavelength shifter (e.g., 0.1% by weight) to the heated resin.

-

Stir the mixture thoroughly until all solids are completely dissolved.

-

-

Curing:

-

Allow the mixture to cool slightly, then add the epoxy hardener (Part B) according to the manufacturer's specified ratio (e.g., 20:12 base to hardener).

-

Stir the combined mixture for at least 5 minutes, ensuring homogeneity.

-

Pour the final mixture into the mold.

-

-

Catalysis:

-

Place the filled mold on a heat source set to 80°C (a 3D printer heat bed is a viable option) for approximately 2 hours to accelerate the curing process.

-

After the initial heating, allow the scintillator to fully cure at room temperature as per the epoxy manufacturer's instructions.

-

-

Finishing: Once fully cured, demold the scintillator. It can be cut or polished if necessary.

Quantitative Data Summary

The concentration of PPO and the choice of secondary dopant significantly impact the scintillator's performance. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PPO Concentration on Polystyrene Scintillator Properties

| PPO Concentration (wt%) | Secondary Dopant (wt%) | Relative Light Yield | Decay Time (ns) | Notes |

|---|---|---|---|---|

| 1% | 0.02% POPOP | 83.49% (vs. EJ-200) | 1.80 | Initiator-free polymerization showed higher light yield than initiator-containing samples. |

| 2% | 0.02% POPOP | Highest fluorescence intensity and light yield in the studied series. | - | Increasing PPO concentration beyond 2% led to a decrease in light yield. |

| 15% | None specified | Optimal light yield in this study. | - | Higher PPO concentrations (e.g., 30%) improved neutron-gamma discrimination but lowered the light yield. |

| 30% | 0.2% bis-MSB | Up to 70% (vs. EJ-200) | - | High PPO content can improve pulse shape discrimination (PSD). |

Table 2: Performance of Polystyrene Scintillators with Various Dopants

| Primary Dopant (wt%) | Secondary Dopant (wt%) | Max. Emission (nm) | Light Yield (photons/MeV) | Decay Time (ns) |

|---|---|---|---|---|

| 2% PPO | 0.03% bis-MSB + 0.03% POPOP | 422 - 435 | > 11,200 | ~1.5 - 2.0 |

| 1% p-Terphenyl | 0.03% POPOP | 421 | Best performance in the series. | - |

| 2% PPO | 0.2% POPOP (3D Printed) | 427 | ~3,600 | 2.03 |

| 1% PPO | 0.02% POPOP | 423 | - | 1.80 |

Table 3: Comparison of Polymer Matrices and Dopant Systems

| Polymer Matrix | Primary Dopant (wt%) | Secondary Dopant (wt%) | Key Properties |

|---|---|---|---|

| Polystyrene (PS) | 1-2% PPO | 0.02-0.03% POPOP | High light yield, low cost, widely used. Emission peak around 420-425 nm. |

| Polyvinyltoluene (PVT) | High concentrations of PPO | None specified | Used for pulse shape discrimination (PSD) to distinguish between neutrons and gamma rays. |

| Epoxy Resin | 1% PPO | 0.1% Coumarin-1 | Simple, rapid preparation; sensitive to alpha, beta, and gamma rays. |

| PVT/Copolymer Blend | PPO-functionalized conjugated polymer | - | Showed 30% higher detection efficiency for Sr-90 radiation compared to a simple mixture. |

References

Application Note: Determination of the Fluorescence Quantum Yield of 2,5-Diphenyloxazole (PPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyloxazole (PPO) is a highly efficient fluorescent compound, widely utilized as a scintillator in radiation detection and as a fluorescent probe in various research applications. Its high fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for its application. This document provides a detailed experimental protocol for the determination of the fluorescence quantum yield of PPO using the relative method, with quinine sulfate as a reference standard.

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample. The relative method involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of a well-characterized standard with a known quantum yield.

Data Presentation

The photophysical properties of PPO are highly dependent on the solvent environment. Below is a summary of the reported fluorescence quantum yield and spectral characteristics of PPO in different solvents.

| Solvent | Refractive Index (η) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 1.426 | 303 | 355 | 1.00[1] |

| Ethanol | 1.361 | 305[2] | ~360[2] | Solvent-dependent |

| Toluene | 1.497 | Not Reported | Not Reported | Solvent-dependent |

Reference Standard:

| Compound | Solvent | Refractive Index (η) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φf) |

| Quinine Sulfate | 0.5 M H₂SO₄ | ~1.346 | 347 | 450 | 0.546 |

Experimental Protocols

This section outlines the detailed methodology for determining the relative fluorescence quantum yield of PPO.

Materials and Instrumentation

-

PPO: High purity, spectroscopic grade

-

Quinine Sulfate: Fluorescence standard

-

Cyclohexane: Spectroscopic grade

-

Ethanol: Spectroscopic grade

-

Toluene: Spectroscopic grade

-

Sulfuric Acid (H₂SO₄): ACS grade

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Fluorometer (with excitation and emission monochromators)

-

Quartz cuvettes (1 cm path length)

Solution Preparation

Standard Solution (Quinine Sulfate):

-

Prepare a 0.5 M H₂SO₄ solution by carefully diluting concentrated sulfuric acid with deionized water.

-

Prepare a stock solution of quinine sulfate in 0.5 M H₂SO₄ (e.g., 10⁻⁴ M).

-

From the stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength (347 nm).

Sample Solution (PPO):

-

Prepare a stock solution of PPO in the desired solvent (cyclohexane, ethanol, or toluene) (e.g., 10⁻⁴ M).

-

From the stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength used for the standard (e.g., 303 nm for PPO in cyclohexane).

Measurement Protocol

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra of the blank (solvent), the standard solutions, and the sample solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance is within the linear range (0.01 - 0.1) to avoid inner filter effects.

-

-

Fluorescence Measurement:

-

Set the excitation and emission slits of the fluorometer to a fixed width.

-

Record the fluorescence emission spectrum of the blank (solvent) and subtract it from the sample and standard spectra.

-

For each standard and sample solution, record the fluorescence emission spectrum, exciting at the wavelength of maximum absorption.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Calculation of Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.

For more accurate results, plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Gradient) can be used in the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Diagrams

Experimental Workflow

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

Principle of Relative Quantum Yield Measurement

Caption: Principle of relative fluorescence quantum yield determination.

References

Application Notes and Protocols for Two-Photon Excitation Microscopy with 2,5-Diphenyloxazole (PPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Two-Photon Excitation Microscopy (2PEM) with 2,5-Diphenyloxazole (PPO)

Two-photon excitation microscopy (2PEM) is a powerful fluorescence imaging technique that offers significant advantages for deep-tissue imaging in living specimens. Unlike traditional one-photon fluorescence microscopy, 2PEM utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, resulting in localized excitation, reduced phototoxicity, and increased penetration depth. This compound (PPO) is an organic scintillator that exhibits fluorescence and can be employed as a fluorophore in 2PEM. Its photophysical properties make it a subject of interest for various imaging applications.

The core principle of 2PEM relies on the quadratic dependence of fluorescence intensity on the excitation laser power, a characteristic that has been experimentally confirmed for PPO.[1][2] This nonlinear absorption process confines fluorescence emission to the focal volume, thereby providing intrinsic optical sectioning and minimizing out-of-focus photobleaching and photodamage.

Photophysical Properties of this compound (PPO)

Understanding the photophysical properties of PPO is crucial for its effective application in 2PEM. The following tables summarize key quantitative data for PPO in different solvent environments.

Table 1: Spectral Properties of this compound (PPO)

| Property | Solvent | Value | Reference |

| One-Photon Absorption (λ_abs_max) | Ethanol | 305 nm | [2] |

| One-Photon Emission (λ_em_max) | Ethanol | ~365 nm | [2] |

| Two-Photon Excitation (λ_2p_ex) | - | 532 nm | [2] |

| Two-Photon Emission (λ_2p_em) | Ethanol | ~365 nm |

Table 2: Photophysical Parameters of this compound (PPO)

| Parameter | Solvent | Value | Reference |

| Fluorescence Lifetime (τ_f) | Ethanol | Not Specified | |

| Quantum Yield (Φ_f) | Cyclohexane | ~1.0 | |